ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
The synthetic routes and reaction conditions for the preparation of ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate involve several steps. Typically, the synthesis begins with the selection of appropriate starting materials, which undergo a series of chemical reactions under controlled conditions to yield the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a reference compound in analytical studies. In biology, it may be used to study cellular processes and biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects and as a lead compound in drug discovery. In industry, it may be utilized in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in their specific applications and effects. Some similar compounds include those with similar functional groups or molecular frameworks, which may exhibit comparable reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H8Cl2N2O2 |
---|---|
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-2-14-7(13)4-5-3-6(9)12-8(10)11-5/h3H,2,4H2,1H3 |
InChI-Schlüssel |
IBCVWMWYAHIEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.